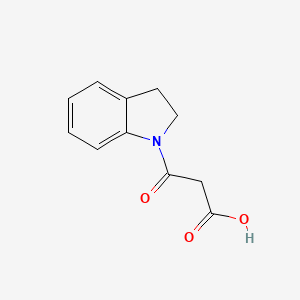
3-(1-Indolinyl)-3-oxopropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Indolinyl)-3-oxopropionic acid, also known as indole-3-pyruvic acid (IPA), is an organic compound that belongs to the class of indole derivatives. IPA is a key intermediate in the biosynthesis of the plant hormone auxin, which plays a vital role in plant growth and development. In recent years, IPA has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
作用机制
The mechanism of action of IPA is complex and involves multiple pathways. In plants, IPA acts as a precursor for the synthesis of the plant hormone auxin, which regulates various physiological processes such as cell elongation, root development, and fruit ripening. In humans, IPA has been found to modulate various signaling pathways, including the NF-κB and Nrf2 pathways, which play a crucial role in inflammation and oxidative stress.
Biochemical and Physiological Effects
IPA has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. IPA has also been found to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
One of the main advantages of IPA is its versatility and potential applications in various fields. IPA is relatively easy to synthesize and can be used as a precursor for the synthesis of various pharmaceuticals and biologically active compounds. However, one of the limitations of IPA is its instability, which can make it difficult to work with in lab experiments.
未来方向
There are numerous future directions for research on IPA. One potential area of research is the development of new methods for the synthesis of IPA, which could improve its stability and make it easier to work with in lab experiments. Another area of research is the identification of new applications for IPA, such as its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the complex mechanisms of action of IPA and its potential interactions with other signaling pathways.
合成方法
IPA can be synthesized through various methods, including chemical synthesis and biological methods. The chemical synthesis of IPA involves the reaction of indole and pyruvic acid in the presence of a catalyst. The biological synthesis of IPA involves the use of microorganisms such as bacteria and fungi, which produce IPA through the tryptophan biosynthesis pathway.
科学研究应用
IPA has been extensively studied for its potential applications in various fields. In agriculture, IPA has been shown to promote plant growth and enhance crop yield. In medicine, IPA has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. IPA has also been used as a precursor for the synthesis of various pharmaceuticals and biologically active compounds.
属性
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-11(14)15)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBZXYSXLKTCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroindol-1-yl)-3-oxopropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

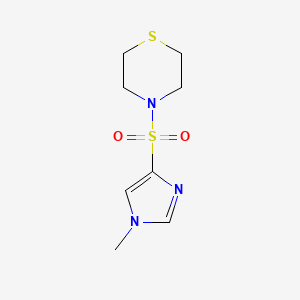
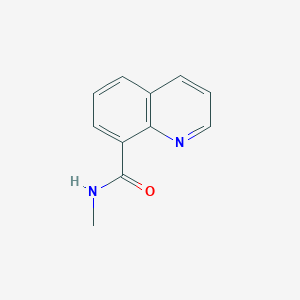

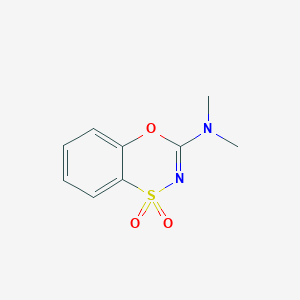
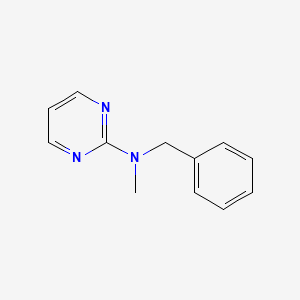
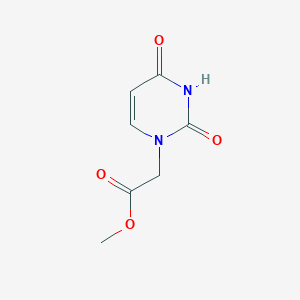
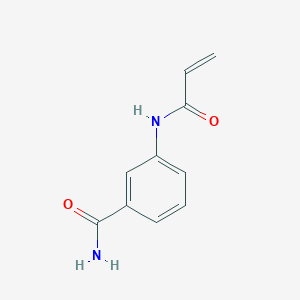

![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
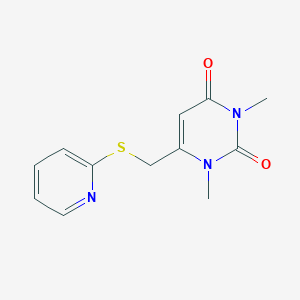
![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)